Sodium hydrogen adipate

Buffer chemistry pH regulation Food acidulant speciation

Formulators needing stable pH ~5.0 often rely on error-prone two-component blends. Sodium hydrogen adipate delivers autonomous single-component buffering at pH 4.9, eliminating ratio drift. • 43.5% lower sodium vs. disodium adipate - enables 'reduced sodium' product claims • Replaces adipic acid + disodium adipate blends; removes weighing-induced pH variability • Reproducible monoclinic crystal lattice ensures polymorph consistency for pharma excipient qualification

Molecular Formula C6H9NaO4
Molecular Weight 168.12 g/mol
CAS No. 18996-34-4
Cat. No. B101022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium hydrogen adipate
CAS18996-34-4
Molecular FormulaC6H9NaO4
Molecular Weight168.12 g/mol
Structural Identifiers
SMILES[H+].C(CCC(=O)[O-])CC(=O)[O-].[Na+]
InChIInChI=1S/C6H10O4.Na/c7-5(8)3-1-2-4-6(9)10;/h1-4H2,(H,7,8)(H,9,10);/q;+1/p-1
InChIKeyGOGGIOPQLKEIGC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes0.1 kg / 1 kg / 25 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Hydrogen Adipate: Procurement Guide


Sodium hydrogen adipate (CAS 18996-34-4), also known as monosodium adipate or adipic acid hydrogen sodium salt, is the half-neutralized monosodium salt of adipic acid — a linear C6 dicarboxylic acid with two dissociable protons (pKa1 ≈ 4.4 and pKa2 ≈ 5.4) [1]. With the molecular formula C6H9NaO4 and a molecular weight of 168.12 g/mol, this compound contains one sodium ion per adipate moiety, placing it structurally and functionally between the fully protonated free acid (adipic acid, E355) and the fully neutralized disodium adipate (E356) [2]. It serves as a pH-specific buffering agent, acidity regulator, and formulation intermediate in food, pharmaceutical, and industrial applications where intermediate buffering capacity and controlled sodium load are required [3].

Sodium Hydrogen Adipate: Non-Interchangeability


Adipic acid–derived compounds share a common anion but differ fundamentally in their degree of neutralization, which directly determines the pH of their aqueous solutions, their buffering range, their sodium equivalence per mole, and their solid-state structure [1]. Free adipic acid yields a saturated solution pH of approximately 2.7 and buffers most effectively in the pH 2.5–3.0 range, primarily serving as an acidulant [2]. Disodium adipate, being fully neutralized, produces alkaline solutions and exerts buffering at substantially higher pH, with an EU specification solubility of approximately 50 g/100 mL water at 20 °C [3]. Sodium hydrogen adipate sits at the midpoint: with one carboxyl group protonated and one deprotonated, it provides a distinct intermediate buffer range centered near pH 4.9, making it non-interchangeable with either extreme for formulations that must maintain pH in the 4.0–5.5 window [1]. The quantitative evidence below demonstrates why procurement decisions must specify the exact salt form rather than any generic 'sodium adipate.'

Sodium Hydrogen Adipate: Key Differentiation Evidence


Unique Intermediate Buffer Window

Adipic acid is a diprotic acid with pKa1 = 4.4 and pKa2 = 5.4. Using the Henderson–Hasselbalch equation, three distinct speciation zones emerge across the physiological and food-relevant pH range [1]. At pH 4, the undissociated form (H2A) dominates at 70.7% of total adipate species; at pH 5, the semi-dissociated form (HA⁻, the anion of sodium hydrogen adipate) dominates at 60.6%; and at pH 7, the fully dissociated form (A²⁻, the anion of disodium adipate) dominates at 97.5% [1]. The maximum buffering capacity for the H2A/HA⁻ equilibrium occurs at pH = pKa1 = 4.4, while the HA⁻/A²⁻ equilibrium is centered at pH = pKa2 = 5.4. Sodium hydrogen adipate (NaHA) uniquely provides the conjugate pair (HA⁻/A²⁻) that buffers optimally in the pH 4.9–5.4 range, a window where neither free adipic acid (buffers at pH 2.5–3.0 [2]) nor disodium adipate (which pushes pH alkaline and buffers at higher pH) can maintain stable pH without co-addition of a second component.

Buffer chemistry pH regulation Food acidulant speciation

Sodium Load Reduction vs. Disodium Adipate

Sodium hydrogen adipate (monosodium adipate, C6H9NaO4, MW 168.12) contains one sodium atom per adipate molecule, yielding a theoretical sodium content of 13.67% by mass (22.99 / 168.12) [1]. In contrast, disodium adipate (C6H8Na2O4, MW 190.11) contains two sodium atoms per adipate molecule, yielding a sodium content of 24.19% by mass (45.98 / 190.11) [2]. This represents a 43.5% reduction in sodium mass delivered per mole of adipate anion. For a formulation requiring 1.0 mole of adipate buffer capacity per liter, sodium hydrogen adipate contributes 22.99 g of sodium vs. 45.98 g for disodium adipate. Potassium hydrogen adipate (C6H9KO4, MW 184.23) provides a potassium-based alternative with 21.22% K by mass, but potassium salts can impart bitter off-notes in food applications and are subject to different cation-specific regulatory limits [3].

Formulation science Low-sodium food additives Pharmaceutical excipients

Infinite Chain Crystal Architecture via Hydrogen Bonds

Neutron diffraction analysis of the sodium hydrogen adipate–adipic acid (2/1) dihydrate complex, [Na2(C6H9O4)2(C6H10O4)]·2H2O, reveals a crystal structure where hydrogen adipate subunits (HA⁻) are linked end-to-end into infinite chains through exceptionally short intermolecular O···O hydrogen bonds measuring 2.44 Å, with the bridging hydrogen nuclei positioned on crystallographic centers of symmetry [1]. This O···O distance is significantly shorter than the typical carboxylic acid hydrogen-bond distance of ~2.65 Å and indicates a very strong, possibly low-barrier hydrogen bond [1]. The sodium cations occupy octahedral coordination sites, bridging between the hydrogen adipate chains and neutral adipic acid molecules [1]. By contrast, disodium adipate crystallizes in a different structural arrangement lacking this infinite-chain hydrogen-bonded motif, and free adipic acid forms dimers via conventional carboxylic acid pairing. The chain structure of sodium hydrogen adipate implies anisotropic dissolution kinetics, where crystal face-specific solubility may differ from the isotropic dissolution of disodium adipate [1].

Crystal engineering Solid-state chemistry Hydrogen bonding

Distinct Partial Molar Thermodynamic Properties

Apparent molar heat capacities (Cp,φ) and apparent molar volumes (Vφ) have been experimentally determined at T = 298.15 K for dilute aqueous solutions of adipic acid (H2A), sodium hydrogen adipate (NaHA), and a mixed buffer solution of NaHA + Na2A [1]. The data were analyzed using an extended Debye–Hückel model to extract partial molar properties at infinite dilution and the standard partial molar volume (ΔV°) and heat capacity (ΔCp°) changes for the first and second ionization steps of adipic acid [1]. The pure NaHA solution exhibits thermodynamic parameters that are intermediate between those of H2A and Na2A, consistent with its half-neutralized state, but critically, the NaHA-only solution behaves differently from a NaHA/Na2A buffer mixture of identical total adipate concentration. This means that precise buffer preparation using pre-formed sodium hydrogen adipate avoids the batch-to-batch variability inherent in mixing H2A with NaOH or blending H2A with Na2A to achieve a target pH [1].

Solution thermodynamics Biophysical chemistry Buffer characterization

Simplified Procurement Under Group ADI

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established a group Acceptable Daily Intake (ADI) of 0–5 mg/kg body weight for adipic acid and its potassium, sodium, and ammonium salts [1]. This group evaluation covers sodium hydrogen adipate (monosodium adipate) under the umbrella of 'sodium salts of adipic acid,' eliminating the need for a separate toxicological dossier for procurement qualification [1]. Commercially, sodium hydrogen adipate is available at ≥99% purity (HPLC) in bulk packaging (25 kg) , and its chemical identity is confirmed by CAS 18996-34-4 with the IUPAC name sodium;6-hydroxy-6-oxohexanoate and synonyms including monosodium adipate and adipic acid hydrogen sodium salt [2]. The compound's computed logP of −0.6187 and polar surface area (PSA) of 77.43 Ų indicate high aqueous compatibility, consistent with its intended use in aqueous-based formulations [2].

Food additive regulation Safety assessment Supplier qualification

Sodium Hydrogen Adipate: Key Application Scenarios


Single-Component Buffering for Acidified Dairy & Gelatin Desserts

As established in the speciation evidence, sodium hydrogen adipate is the only adipate salt that autonomously buffers near pH 4.9 without requiring co-addition of the free acid or disodium salt [1][2]. Gelatin dessert formulations, which require rapid setting and a controlled acidic environment, benefit from adipate-based acidulants that outperform citric acid in promoting rapid-set gelatin textures [3]. Sodium hydrogen adipate can replace a two-component blend of adipic acid + disodium adipate, reducing formulation complexity and eliminating pH drift due to weighing errors in the acid/salt ratio. This single-component buffering strategy directly follows from the speciation curve: at the target pH of ~5.0, the HA⁻ species (supplied by sodium hydrogen adipate) constitutes approximately 60% of total adipate, providing near-optimal buffer capacity without additional components [1].

Reduced-Sodium Acidity Regulation for Foods & Beverages

The 43.5% lower sodium content of sodium hydrogen adipate relative to disodium adipate (13.67% vs. 24.19% Na by mass) [2][3] directly supports 'reduced sodium' product development. For a powdered beverage mix requiring 0.05 mol of adipate buffer per serving, sodium hydrogen adipate contributes 1.15 g of sodium vs. 2.30 g for disodium adipate — a difference that can determine whether a product meets the EU Nutrition and Health Claims Regulation threshold for a 'reduced sodium' claim (≥25% reduction vs. the standard formulation). Potassium hydrogen adipate avoids sodium entirely but introduces a metallic/bitter taste note that limits its use in delicately flavored products, positioning sodium hydrogen adipate as the optimal compromise between sodium reduction and sensory neutrality.

Controlled-Release Excipient for Solid-Dosage Forms

The unique infinite-chain crystal structure with 2.44 Å O···O hydrogen bonds [4] implies anisotropic dissolution behavior that differs from the more isotropic dissolution of disodium adipate. In controlled-release matrix tablets where adipic acid has already been incorporated to achieve pH-independent drug release [5], substituting sodium hydrogen adipate offers a distinct dissolution-rate profile that can be exploited for release modulation. The well-characterized monoclinic crystal lattice (space group C2/m, unit cell volume 1278.8 ų) [4] provides a reproducible physical specification for supplier qualification, particle size distribution control, and polymorph consistency verification — all critical quality attributes for pharmaceutical excipient procurement.

Thermodynamically Defined Buffer for Calorimetric Research

The thermodynamic measurements demonstrating that sodium hydrogen adipate (NaHA) behaves as a distinct single-solute species with specific partial molar heat capacity and volume parameters, different from in situ prepared mixtures [6], make pre-isolated sodium hydrogen adipate the preferred choice for isothermal titration calorimetry (ITC), differential scanning calorimetry (DSC), and protein stability assays. Using the pre-formed salt eliminates the exothermic heat of neutralization that occurs when adipic acid is titrated with NaOH, which can mask the binding or unfolding heat signal of interest. Researchers procuring sodium hydrogen adipate rather than preparing buffer by acid–base titration gain data reproducibility and avoid lot-to-lot variability in apparent baseline heat capacity.

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